molecular formula C17H19BrN4O3 B2536453 [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate CAS No. 866039-36-3

[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate

Cat. No.: B2536453
CAS No.: 866039-36-3
M. Wt: 407.268
InChI Key: LZCFFOMKMIDSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate is a bioactive chemical compound identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling kinases in hematopoiesis and immune function. Its primary research value lies in the investigation of JAK2-driven and FLT3-driven pathological processes, particularly in the context of myeloproliferative neoplasms and acute myeloid leukemia (AML) . The compound acts by competitively binding to the ATP-binding site of these kinases, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as STAT, MAPK, and PI3K/Akt, which are essential for cellular proliferation and survival. Researchers utilize this inhibitor to elucidate the complex signaling networks in hematological malignancies, to study mechanisms of drug resistance, and to evaluate its potential efficacy in combination therapies. Its specific structural features, including the bromo and phenylpiperazino substituents, contribute to its target selectivity and pharmacokinetic properties, making it a valuable tool for preclinical oncological and immunological research.

Properties

IUPAC Name

[5-bromo-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazin-1-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3/c1-13(23)25-12-22-17(24)16(18)15(11-19-22)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCFFOMKMIDSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe final step often involves the acetylation of the resulting compound to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the identification of potential drug candidates .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .

Mechanism of Action

The mechanism of action of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets. The phenylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The bromine atom and the pyridazinyl ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally or functionally related compounds:

Structural Analogues

  • Compound 41 (from ): A triazinoindol-pyrazole hybrid with a 4-bromophenyl group and a fused indole-dihydroindolone system. While structurally distinct, the presence of a brominated aromatic ring and heterocyclic core highlights shared synthetic strategies, such as halogenation and cross-coupling reactions. Unlike the target compound, this analogue lacks the pyridazine ring and phenylpiperazine group, which may alter solubility and target specificity .
  • 2N1HIA (from ): A pyridazinyl-indole acetamide derivative with a fluoromethoxyphenyl substituent. The acetylated side chain in 2N1HIA parallels the methyl acetate group in the target compound, suggesting similar metabolic stability or bioavailability profiles .

Functional Analogues

  • 2-NPPA : A small molecule studied for its anti-osteoclastogenic effects via modulation of NF-κB and MAPK pathways. Though structurally unrelated, its role in inhibiting osteoclast differentiation may provide indirect context for evaluating brominated pyridazines in bone-related disorders.

Key Differences

Feature Target Compound Compound 41 2N1HIA
Core Structure Pyridazine with phenylpiperazine Triazinoindol-pyrazole hybrid Pyridazinyl-indole acetamide
Halogenation Bromine at position 5 Bromine on phenyl ring Fluorine on methoxyphenyl
Pharmacological Target Not reported Not reported Cathepsin K inhibition
Biological Activity Unknown Undisclosed Anti-osteoclastogenic

Biological Activity

The compound [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16BrN3O2. It features a pyridazine ring substituted with a bromo group and a phenylpiperazine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H16BrN3O2
Molecular Weight364.21 g/mol
CAS Number88268-11-5
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values in the low micromolar range, indicating potent activity against these malignancies .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Research indicates that treatment with this compound leads to an increase in cleaved caspases 3 and 9, markers of apoptosis, as well as cell cycle arrest at the G0-G1 phase . Additionally, molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, enhancing its therapeutic potential.

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

  • Study on Breast Cancer : A study assessed the effects of this compound on MDA-MB-468 cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for developing new breast cancer therapies .
  • Leukemia Cell Line Analysis : Another investigation focused on its effects on leukemia cells (CCRF-CM). The compound demonstrated effective cytotoxicity and was shown to alter the expression of genes involved in apoptosis and cell survival pathways, further supporting its role as an anticancer agent .

Q & A

How can researchers design robust experiments to evaluate the biological activity of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate?

Answer:
Experimental design should incorporate randomized block methods with split-split plots to account for variables like dosage, biological models, and temporal effects. For example, replicate trials (e.g., four replicates with five plants each) ensure statistical validity, as seen in phytochemical studies . Include controls for solvent effects and use orthogonal assays (e.g., antioxidant activity via DPPH/ABTS and enzyme inhibition assays) to cross-validate results . Advanced designs may integrate dose-response matrices to assess EC50 values and structure-activity relationships (SAR).

What methodologies optimize the synthetic yield and purity of this compound?

Answer:
Key steps include:

  • Reagent selection : Use hydrazine hydrate for cyclization and potassium carbonate as a base for alkylation reactions .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while ethanol aids in recrystallization .
  • Temperature control : Reflux conditions (e.g., 2 hours in ethanol) improve intermediate stability .
  • Purification : Column chromatography (silica gel) and recrystallization (acetone/ethanol) achieve >95% purity .
    A table comparing yields under varying conditions:
SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF80K₂CO₃7898
EthanolRefluxNone6595

What advanced analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo, phenylpiperazino) and ester linkage integrity .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
  • HPLC-MS : Quantifies purity and detects degradation products (e.g., acetate hydrolysis) .
  • FTIR : Validates functional groups (C=O at ~1700 cm⁻¹ for acetate, N-H stretches for piperazino) .

How does the bromo substituent influence the compound’s reactivity and pharmacological profile?

Answer:
The bromo group:

  • Enhances electrophilicity : Facilitates nucleophilic substitution in SAR modifications (e.g., Suzuki coupling for derivatization) .
  • Affects bioactivity : Increases binding affinity to targets like chemokine receptors via halogen bonding, as seen in analogous brominated pyridazinones .
  • Impacts stability : May reduce photodegradation compared to fluoro analogs but requires dark storage conditions .

What strategies resolve contradictions in pharmacological data across studies?

Answer:

  • Replicate under standardized conditions : Control variables like pH (e.g., ammonium acetate buffer, pH 6.5 ) and solvent polarity.
  • Use orthogonal assays : Pair enzyme inhibition data with cell-based viability assays to distinguish direct activity from cytotoxicity .
  • Computational modeling : Molecular docking (e.g., AutoDock) identifies binding modes, clarifying discrepancies in receptor affinity .

How can ecological risk assessments be conducted for this compound?

Answer:

  • Environmental fate studies : Evaluate hydrolysis rates (acetate group), photolysis, and soil adsorption using OECD guidelines .
  • Toxicity tiers : Start with Daphnia magna acute toxicity (LC50), then progress to chronic fish embryo tests .
  • Bioaccumulation potential : Calculate logP (estimated ~2.5) to predict lipid membrane penetration .

What methodologies assess the stability of the acetate group under varying storage conditions?

Answer:

  • Forced degradation : Expose to elevated humidity (40°C/75% RH) and monitor hydrolysis via HPLC .
  • pH stability : Test in buffers (pH 1–10) to identify degradation hotspots (e.g., rapid hydrolysis above pH 8) .
  • Lyophilization : Improves long-term stability by removing hydrolytic water .

How can structure-activity relationship (SAR) studies guide derivative synthesis?

Answer:

  • Core modifications : Replace bromo with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
  • Piperazino substitution : Introduce polar groups (e.g., -OH, -COOH) to improve solubility and reduce logP .
  • Acetate replacement : Test prodrug variants (e.g., ethyl ester) for controlled release .

What computational tools predict the compound’s metabolic pathways?

Answer:

  • In silico metabolism : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., piperazino N-dealkylation) .
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolysis pathways .
  • QSAR models : Corrogate bioactivity with descriptors like topological polar surface area (TPSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.